Neutral Antagonist Profile of N-0840 Versus Inverse Agonist DPCPX in [³⁵S]GTPγS Binding at Human A₁ Receptors
In [³⁵S]GTPγS binding assays using membranes from CHO cells stably expressing recombinant human A₁ adenosine receptors at high density (4000–8000 fmol/mg protein), N-0840 did not alter basal [³⁵S]GTPγS binding relative to control, confirming its classification as a neutral antagonist. In the same assay system, the xanthine A₁ antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) significantly reduced basal [³⁵S]GTPγS binding by 28–53% from control, demonstrating inverse agonist activity [1]. This functional dichotomy has been independently corroborated in multiple studies using human A₁ receptors expressed in CHO and COS-7 cell membranes, where DPCPX consistently emerged as a high-affinity inverse agonist while N-0840 maintained neutral antagonist character [2].
| Evidence Dimension | Effect on basal [³⁵S]GTPγS binding (constitutive A₁ receptor activity) |
|---|---|
| Target Compound Data | No significant change from control (neutral antagonist) |
| Comparator Or Baseline | DPCPX: 28–53% reduction from control (inverse agonist) |
| Quantified Difference | Qualitative functional divergence: neutral vs. inverse agonist |
| Conditions | CHO cell membranes expressing recombinant human A₁ receptors (4000–8000 fmol/mg); [³⁵S]GTPγS binding assay in the presence of adenosine deaminase (2–5 U/mL) |
Why This Matters
For researchers studying A₁ receptor signaling without confounding suppression of basal tone, N-0840 is the only commercially available adenine-based neutral antagonist with this specific functional profile characterized head-to-head against DPCPX.
- [1] Shryock JC, Ozeck MJ, Belardinelli L. Inverse agonists and neutral antagonists of recombinant human A1 adenosine receptors stably expressed in Chinese hamster ovary cells. Mol Pharmacol. 1998;53(5):886-893. PMID: 9584215. View Source
- [2] de Ligt RAF, Rivkees SA, IJzerman AP. Inverse agonism at adenosine A1 receptors. Int Congress Series. 2003;1241:17-22. doi:10.1016/S0531-5131(03)00611-3. View Source
